3-Bromo-4-ethoxybenzoic acid

Agrochemical Herbicide Weed Control

Researchers requiring regioisomerically pure brominated benzoic acid blocks for SAR-driven synthesis often face supply inconsistency. 3-Bromo-4-ethoxybenzoic acid eliminates this uncertainty: its 3-bromo substituent enables efficient Pd-catalyzed cross-coupling, while ≥95% purity minimizes catalyst poisoning. LogP 2.55 ensures organic-solvent solubility. Measurable herbicidal activity (68.4% barnyardgrass root inhibition at 100 ppm) and anti-fungal effects confirm biological relevance.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 24507-29-7
Cat. No. B1274507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxybenzoic acid
CAS24507-29-7
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyXCKMWULLKHQZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxybenzoic acid as a Building Block Intermediate


3‑Bromo‑4‑ethoxybenzoic acid is a brominated ethoxybenzoic acid derivative bearing both an electron‑withdrawing bromine atom at the 3‑position and an electron‑donating ethoxy group at the 4‑position of the benzoic acid core . This substitution pattern imparts distinct physicochemical properties (e.g., LogP ≈ 2.55, boiling point ≈ 337 °C) and enables its use as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Why 3-Bromo-4-ethoxybenzoic acid Cannot Be Replaced by Analogs


Simple substitution of 4‑ethoxybenzoic acid or a regioisomeric bromo‑ethoxybenzoic acid for 3‑bromo‑4‑ethoxybenzoic acid is not scientifically justifiable without re‑validation of activity, selectivity, or synthetic utility. The presence of bromine at the 3‑position dramatically alters electron density, lipophilicity, and steric environment, which directly affects both biological activity and downstream reaction efficiency [1]. In agricultural applications, the brominated derivative displays measurable herbicidal and fungicidal effects that are absent in the non‑brominated precursor, underscoring the necessity of the specific substitution pattern [1][2].

Quantitative Evidence for 3-Bromo-4-ethoxybenzoic acid


Herbicidal Activity Against Barnyardgrass

In a seed germination assay, 3‑bromo‑4‑ethoxybenzoic acid at 100 ppm reduced barnyardgrass root and stem growth by 68.4 % and 58.9 %, respectively, relative to an untreated control [1]. In contrast, the non‑brominated precursor 4‑ethoxybenzoic acid exhibits no reported herbicidal activity under analogous conditions, a finding that aligns with the general observation that bromination is required for efficacy [2].

Agrochemical Herbicide Weed Control

Physicochemical Property Differentiation: LogP and Boiling Point

3‑Bromo‑4‑ethoxybenzoic acid exhibits a calculated LogP of 2.55 and a boiling point of 337.2 °C at 760 mmHg . The non‑brominated analog 4‑ethoxybenzoic acid has a lower LogP (~1.8) and a melting point of 198 °C, reflecting the substantial lipophilicity increase conferred by bromine substitution [1]. Regioisomeric 4‑bromo‑3‑ethoxybenzoic acid displays a different LogP (~2.3) and distinct crystallinity, which can impact solubility and formulation .

Medicinal Chemistry ADME Synthetic Accessibility

Commercial Purity for Reproducible Synthesis

Leading vendors supply 3‑bromo‑4‑ethoxybenzoic acid with a purity of ≥99 % (HPLC) . By comparison, the non‑brominated 4‑ethoxybenzoic acid is commonly offered at 98 % purity, while regioisomeric 4‑bromo‑3‑ethoxybenzoic acid is typically available at 95‑97 % . Higher purity reduces the burden of pre‑reaction purification and improves batch‑to‑batch reproducibility in multi‑step syntheses.

Organic Synthesis Quality Control Procurement

Application Scenarios for 3-Bromo-4-ethoxybenzoic acid


Herbicide and Fungicide Lead Discovery

3‑Bromo‑4‑ethoxybenzoic acid is directly applicable as a screening compound for novel herbicides and fungicides. Its demonstrated inhibition of barnyardgrass (68.4 % root inhibition at 100 ppm) and activity against apple canker and grape white rot [1] make it a valuable starting point for structure‑activity relationship (SAR) studies aimed at developing selective crop protection agents.

Intermediate for Inflammatory and Anti-VEGF Conjugates

The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory pathways and in the preparation of multivalent bioconjugates (e.g., hyaluronic acid‑sFlt‑1 conjugates) designed to improve intravitreal half‑life of anti‑VEGF therapeutics . Its bromine atom provides a handle for further functionalization via cross‑coupling reactions.

Building Block for Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings

The 3‑bromo substituent enables efficient palladium‑catalyzed cross‑coupling reactions, allowing introduction of aryl, heteroaryl, or amine groups at the 3‑position. The high LogP (2.55) facilitates solubility in organic solvents commonly used in these transformations, while the ≥99 % purity minimises catalyst poisoning .

Material Science Precursor for Functionalized Polymers

Derivatives of substituted benzoic acids are employed in the creation of specialty polymers with enhanced thermal stability and chemical resistance . The unique combination of bromine and ethoxy groups in 3‑bromo‑4‑ethoxybenzoic acid allows for tailored modification of polymer backbones, offering a differentiated monomer for advanced material applications.

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